- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation2009, , 71(4),,
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

4-Iodo-N-methylbenzamide structure
Produktname:4-Iodo-N-methylbenzamide
4-Iodo-N-methylbenzamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- InChI-Schlüssel: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(I)=CC=1)NC
Berechnete Eigenschaften
- Genaue Masse: 260.96506g/mol
- Monoisotopenmasse: 260.96506g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 141
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 29.1Ų
4-Iodo-N-methylbenzamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172728-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
¥79.00 | 2024-04-26 | |
Chemenu | CM313323-25g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 25g |
$746 | 2022-05-27 | |
Chemenu | CM313323-10g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 10g |
$373 | 2022-05-27 | |
eNovation Chemicals LLC | D753687-10g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 97% | 10g |
$190 | 2024-06-06 | |
Chemenu | CM313323-25g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 25g |
$746 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
Aaron | AR00IGLP-100mg |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 100mg |
$4.00 | 2025-02-28 | |
1PlusChem | 1P00IGDD-1g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 1g |
$42.00 | 2025-02-28 | |
Aaron | AR00IGLP-1g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 1g |
$22.00 | 2025-02-28 | |
Aaron | AR00IGLP-250mg |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 250mg |
$7.00 | 2025-02-28 |
4-Iodo-N-methylbenzamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt
1.2 Solvents: Diethyl ether ; overnight, rt
1.2 Solvents: Diethyl ether ; overnight, rt
Referenz
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphineAdvanced Synthesis & Catalysis, 2008, 350(18), 2967-2974,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux
1.2 Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 2 h, rt
Referenz
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthrolineJournal of Organometallic Chemistry, 2004, 689(7), 1288-1294,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt
Referenz
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorinationChemical Communications (Cambridge, 2017, 53(96), 12906-12909,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt
Referenz
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond ActivationOrganic Letters, 2019, 21(16), 6259-6263,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride , Pyridine
1.2 Reagents: Acetic anhydride , Pyridine
Referenz
- Development of new and efficient polymer-supported hypervalent iodine reagentsTetrahedron, 2001, 57(23), 4863-4866,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
Referenz
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and IJournal of Cluster Science, 2008, 19(1), 99-108,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Referenz
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranesNature Communications, 2021, 12(1),,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt
Referenz
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI)Chinese Chemical Letters, 2022, 33(3), 1541-1544,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Water
Referenz
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type IBioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt
Referenz
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H FunctionalizationJournal of the American Chemical Society, 2013, 135(12), 4628-4631,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
Referenz
- Photoinduced Cross-Coupling of Aryl Iodides with AlkenesOrganic Letters, 2021, 23(2), 427-432,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C
Referenz
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylationChemical Science, 2023, 14(19), 5079-5086,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Cobalt(III)-Catalyzed Directed C-H AllylationOrganic Letters, 2015, 17(15), 3714-3717,
4-Iodo-N-methylbenzamide Raw materials
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- Ethyl 4-iodobenzoate
- 4-Iodobenzamide
- Sodium methylaminotrihydroborate
- 4-Iodobenzoic acid
- 4-Iodobenzoyl chloride
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide Verwandte Literatur
-
Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691
-
Antonio Frontera,Antonio Bauzá Org. Biomol. Chem. 2021 19 6858
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide

Reinheit:99%
Menge:10g
Preis ($):177